5-(Bromomethyl)hept-1-ene
Overview
Description
5-(Bromomethyl)hept-1-ene is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Brominated alkenes, such as “5-(Bromomethyl)hept-1-ene”, are likely to undergo electrophilic addition reactions with other compounds. In these reactions, the double bond of the alkene breaks, and a bromine atom becomes attached to each carbon . This reaction is often used as a test for the presence of a carbon-carbon double bond .
Biochemical Analysis
Biochemical Properties
5-(Bromomethyl)hept-1-ene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, forming enzyme-substrate complexes that facilitate biochemical transformations. For instance, it can participate in electrophilic addition reactions with enzymes that catalyze the addition of bromine to alkenes
Molecular Mechanism
At the molecular level, this compound exerts its effects through electrophilic addition reactions. The compound’s bromine atom is highly polarizable, allowing it to form induced dipoles and interact with the π bonds of alkenes. This interaction leads to the formation of bromonium ions, which are subsequently attacked by nucleophiles, resulting in the addition of bromine to the alkene . This mechanism is fundamental to the compound’s reactivity and its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to light and air, which can lead to its degradation and reduced efficacy in biochemical assays . Long-term studies have shown that the compound’s stability is crucial for maintaining its activity in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions that lead to the formation of different metabolites, affecting metabolic flux and metabolite levels . These pathways are crucial for understanding the compound’s metabolism and its potential effects on biological systems.
Properties
IUPAC Name |
5-(bromomethyl)hept-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-3-5-6-8(4-2)7-9/h3,8H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRLYOVAFGFANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.